Propionic acid, 3-[1-(4-methoxyphenyl)-5-thiophen-2-yl-1H-pyrrol-2-yl]-
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Overview
Description
Propionic acid, 3-[1-(4-methoxyphenyl)-5-thiophen-2-yl-1H-pyrrol-2-yl]- is an organic compound with a complex structure that includes a methoxyphenyl group, a thiophene ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 3-[1-(4-methoxyphenyl)-5-thiophen-2-yl-1H-pyrrol-2-yl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylacetic acid with thiophene-2-carbaldehyde in the presence of a base to form an intermediate, which is then cyclized to form the pyrrole ring. The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Propionic acid, 3-[1-(4-methoxyphenyl)-5-thiophen-2-yl-1H-pyrrol-2-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Propionic acid, 3-[1-(4-methoxyphenyl)-5-thiophen-2-yl-1H-pyrrol-2-yl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which propionic acid, 3-[1-(4-methoxyphenyl)-5-thiophen-2-yl-1H-pyrrol-2-yl]- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propionic acid: Similar structure but lacks the thiophene and pyrrole rings.
4-Methoxyhydrocinnamic acid: Contains a methoxyphenyl group but differs in the rest of the structure.
Hydrocinnamic acid, p-methoxy-: Another related compound with a simpler structure.
Uniqueness
Propionic acid, 3-[1-(4-methoxyphenyl)-5-thiophen-2-yl-1H-pyrrol-2-yl]- is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H17NO3S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-[1-(4-methoxyphenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C18H17NO3S/c1-22-15-8-4-13(5-9-15)19-14(7-11-18(20)21)6-10-16(19)17-3-2-12-23-17/h2-6,8-10,12H,7,11H2,1H3,(H,20,21) |
InChI Key |
UQOODKRWEHEKFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC=C2C3=CC=CS3)CCC(=O)O |
Origin of Product |
United States |
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